![molecular formula C11H7F3N2O2 B3028240 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid CAS No. 1779124-23-0](/img/structure/B3028240.png)
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is not directly detailed in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines, suggesting a possible synthetic pathway that could be adapted for the target compound . Additionally, the synthesis of 1H-imidazoles with different substituents has been reported, indicating that the introduction of specific functional groups can be achieved through careful selection of starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly described in the provided papers. However, the structure of a related compound, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, was determined using X-ray diffraction and quantum-chemical calculations . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives can be inferred from the reactions described in the papers. For example, the alkylation and nitration reactions of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid provide insights into the reactivity of the imidazole ring and the influence of substituents on the reaction outcomes . Furthermore, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine demonstrate the potential for creating diverse derivatives through selective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of similar compounds, such as their antiproliferative effects , catalytic efficiency , and spectroscopic characteristics , can provide valuable information. These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Relevant Case Studies
The papers provide several case studies of imidazole derivatives with potential therapeutic applications. For instance, certain 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids showed promising antiproliferative effects against breast cancer cell lines, with one compound outperforming cisplatin . Another study reported the synthesis of 1H-imidazoles with estrogen receptor binding and cyclooxygenase inhibitory activities, suggesting a dual mechanism of action . These case studies highlight the therapeutic potential of imidazole derivatives and underscore the importance of structural modifications to achieve desired biological activities.
Scientific Research Applications
Chemical Synthesis and Structural Analysis : A study by Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to novel compounds including (2-methylaminophenyl)-5-phenyl-1H-imidazole-2(3H)-thiones. These compounds were characterized using various analytical techniques, including X-ray diffraction (Klásek, A., Lyčka, A., Mikšík, I., & Růžička, A., 2010).
Photocurrent Response and Coordination Polymers : Research by Meng et al. (2016) highlighted the synthesis of coordination polymers incorporating imidazole-based ligands, demonstrating different electrochemical properties and photoelectrochemical behaviors. This research contributes to understanding the photocurrent responses of these materials (Meng, J., Gong, Y., & Lin, J., 2016).
Versatile Coordination Abilities and Architectural Diversity : Guo et al. (2013) focused on creating various architectures using imidazole-based multi-carboxylate ligands, demonstrating their versatile coordination abilities in constructing different polymers (Guo, B., Li, L., Wang, Y., Zhu, Y., & Li, G., 2013).
Metal–Organic Frameworks and Photoluminescent Properties : A study by Zhou et al. (2016) synthesized three metal–organic frameworks using imidazole-based multi-carboxylate ligands, exploring their structural characteristics and photoluminescent properties (Zhou, W., Zhao, L., An, Z., & Li, G., 2016).
Xanthine Oxidase Inhibitory Activity : Research by Baldwin et al. (1975) described the synthesis of 2-substituted 4-trifluoromethylimidazoles, which included basic hydrolysis to synthesize imidazole-4-carboxylic acids. These compounds demonstrated xanthine oxidase inhibitory activity, highlighting their potential biological significance (Baldwin, J., Kasinger, P. A., Novello, F., Sprague, J., & Duggan, D. E., 1975).
Antimicrobial Agents and Molecular Docking Studies : A study by Bhat et al. (2016) synthesized new derivatives of 1,2,3-triazolyl pyrazole and evaluated them as potential antimicrobial agents. Their research included in silico molecular docking studies to assess the inhibition of bacterial enzymes (Bhat, M., Nagaraja, G. K., Kayarmar, R., Peethamber, S. K., & Shafeeulla, R. M., 2016).
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been found to interact with a variety of targets, including nuclear receptors .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in a variety of ways, often leading to changes in the function of the target molecule .
Biochemical Pathways
Imidazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their biological activity .
Result of Action
Imidazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSUDJDFPUENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179208 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779124-23-0 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779124-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)
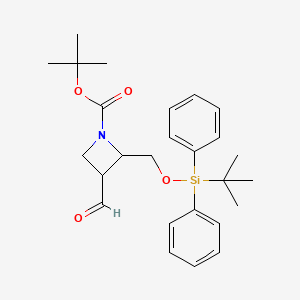
![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)
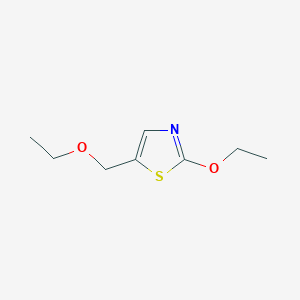
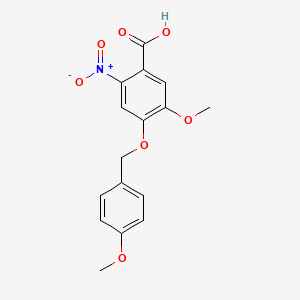
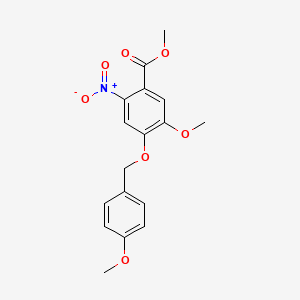
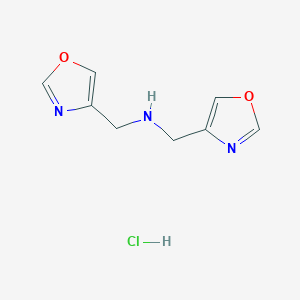
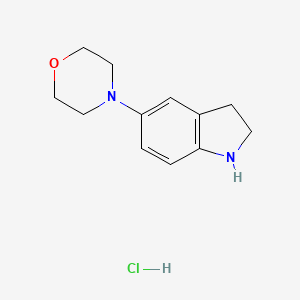
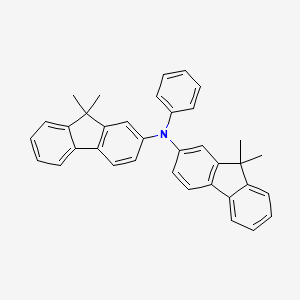
![Bis[6-(5,6-dihydrochelerythrinyl)]amine](/img/structure/B3028175.png)

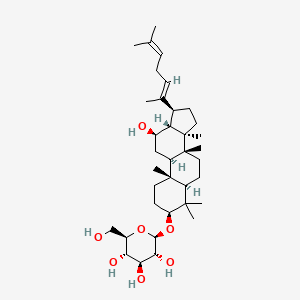
![2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)
![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)